molecular formula C21H19N3O6S B2785269 (Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-55-9

(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2785269
CAS RN: 865199-55-9
M. Wt: 441.46
InChI Key: WQLRDDRJIVJHHP-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including an acetamido group, a carbonyl group, a benzo[d]thiazol group, and a dihydrobenzo[b][1,4]dioxine group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various reactions. For example, 2,3-dihydrobenzo[b][1,4]dioxine derivatives have been synthesized by reaction of 3-(5-bromo-2-methoxyphenyl)-1-arylpropen-1-ones with 2-aminobenzenethiols .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2,3-dihydrobenzo[b][1,4]dioxine group would form a cyclic structure, and the benzo[d]thiazol group would also form a ring structure .

Scientific Research Applications

Glycosylation Reactions and Oligosaccharide Synthesis

The compound ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-D-glycopyranoside has been demonstrated as an excellent glycosyl donor. It enables efficient access to variant GlcNAc-containing oligosaccharides . Glycosylation reactions play a crucial role in biological processes, including protein folding, cell signaling, and immune responses. Researchers can utilize this compound to synthesize complex oligosaccharides for studying glycan-protein interactions, drug development, and vaccine design.

Wound Healing and Antibacterial Properties

Further research on 2-acetamido-2-deoxy-hexopyranose film composite (which shares structural similarities with our compound) suggests its potential in wound healing. Specifically, it may exhibit antibacterial activity against Staphylococcus aureus infections . Investigating wound healing mechanisms and optimizing formulations could lead to practical applications in medical dressings, bandages, and wound care products.

Oxidation Chemistry and Radical Reactions

The compound’s structure contains a thioether group, which makes it interesting for oxidation chemistry. Researchers could explore its reactivity in radical reactions, potentially leading to novel synthetic methodologies. Exciting areas include drug discovery, natural product synthesis, and electrocatalytic methods for lignin depolymerization and biopolymer modification .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be evaluated for biological activity, as similar compounds have been studied as ligands of CB1 and CB2 receptors .

properties

IUPAC Name

methyl 2-[6-acetamido-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-12(25)22-13-7-8-14-18(9-13)31-21(24(14)10-19(26)28-2)23-20(27)17-11-29-15-5-3-4-6-16(15)30-17/h3-9,17H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLRDDRJIVJHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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